molecular formula C5H9NO2 B6250427 3,4-dihydroxy-3-methylbutanenitrile CAS No. 220946-31-6

3,4-dihydroxy-3-methylbutanenitrile

Cat. No.: B6250427
CAS No.: 220946-31-6
M. Wt: 115.1
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Description

3,4-Dihydroxy-3-methylbutanenitrile: is an organic compound with the molecular formula C5H9NO2 It is characterized by the presence of two hydroxyl groups and a nitrile group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroxylation of 3-methylbutanenitrile: One common method involves the hydroxylation of 3-methylbutanenitrile using oxidizing agents such as hydrogen peroxide in the presence of a catalyst like tungsten oxide.

    Industrial Production Methods: Industrially, 3,4-dihydroxy-3-methylbutanenitrile can be synthesized through a multi-step process involving the nitrile group introduction followed by selective hydroxylation. The reaction conditions typically involve controlled temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dihydroxy-3-methylbutanenitrile can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: 3,4-dioxo-3-methylbutanenitrile, 3,4-dicarboxy-3-methylbutanenitrile.

    Reduction Products: 3,4-dihydroxy-3-methylbutylamine.

    Substitution Products: 3,4-dialkoxy-3-methylbutanenitrile, 3,4-diacyl-3-methylbutanenitrile.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential role in metabolic pathways and enzyme interactions.
  • Studied for its effects on cellular processes and signaling pathways.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
  • Used in the development of novel drug candidates.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the formulation of advanced polymers and resins.

Mechanism of Action

Molecular Targets and Pathways: 3,4-Dihydroxy-3-methylbutanenitrile exerts its effects through interactions with specific enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, while the nitrile group can participate in nucleophilic addition reactions. These interactions influence various biochemical pathways, including oxidative stress response and signal transduction.

Comparison with Similar Compounds

    3,4-Dihydroxy-3-methyl-2-pentanone: Shares similar hydroxylation but differs in the presence of a ketone group instead of a nitrile group.

    3,4-Dihydroxy-3-methylbutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3,4-Dihydroxy-3-methylbutylamine: Formed by the reduction of the nitrile group to an amine.

Uniqueness: 3,4-Dihydroxy-3-methylbutanenitrile is unique due to its combination of hydroxyl and nitrile functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,4-dihydroxy-3-methylbutanenitrile to improve yield and purity?

Methodological Answer:

  • Key Variables: Adjust reaction temperature (e.g., 60–80°C for nitrile hydration), catalyst type (e.g., acidic/basic conditions for hydroxylation), and solvent polarity to favor intramolecular cyclization or stabilization of intermediates .
  • Design of Experiments (DOE): Use fractional factorial designs to test interactions between variables, such as pH and reaction time, to minimize byproducts like 3,3-dimethylbutanenitrile derivatives .
  • Purification: Employ column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization in ethanol-water mixtures to isolate the diol-nitrile product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR: Analyze 1H^1H-NMR (DMSO-d6d_6) for hydroxyl proton signals (δ 9.5–10.5 ppm) and methyl group splitting patterns (e.g., δ 1.2–1.5 ppm for geminal methyl) . 13C^{13}C-NMR can confirm nitrile carbon (δ 115–120 ppm) and quaternary carbons.
  • IR: Identify O–H stretches (3200–3500 cm1^{-1}) and C≡N absorption (~2240 cm1 ^{-1}) .
  • Mass Spectrometry: Use ESI-MS to detect [M+H]+^+ or [M+Na]+^+ ions; fragmentation patterns can distinguish regioisomers .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Degradation Pathways: Monitor hydrolysis of the nitrile group to carboxylic acids under high humidity or acidic conditions via HPLC .
  • Stability Studies: Store samples in amber vials at –20°C under inert gas (N2_2) to prevent oxidation of hydroxyl groups. Accelerated stability testing (40°C/75% RH for 4 weeks) can predict shelf life .

Q. What methods are recommended for assessing the purity of this compound in synthetic batches?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to resolve impurities like 3,4-dimethoxy analogs .
  • Karl Fischer Titration: Quantify water content (critical for nitrile stability) with a detection limit of 0.01% .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed bioactivity data for this compound across different assay systems?

Methodological Answer:

  • Assay Cross-Validation: Compare results from cell-free (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity in HeLa cells) to identify interference from metabolites or assay-specific artifacts .
  • Metabolite Profiling: Use LC-MS/MS to detect intermediates like 3,4-dihydroxy-3-methylbutanoic acid, which may exhibit off-target effects .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G(d) level to model transition states for nitrile hydration or hydroxyl group participation .
  • Docking Studies: Simulate interactions with enzymes (e.g., nitrilases) using AutoDock Vina to predict regioselectivity .

Q. How does stereoelectronic effects influence the degradation pathways of this compound under oxidative conditions?

Methodological Answer:

  • Radical Trapping Experiments: Use TEMPO or BHT to identify free radical intermediates during autoxidation. EPR spectroscopy can confirm radical species .
  • Kinetic Isotope Effects (KIE): Compare kH/kDk_H/k_D for hydroxyl vs. methyl groups to determine rate-limiting steps in degradation .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction analysis?

Methodological Answer:

  • Co-Crystallization: Add co-formers (e.g., 4-chlorobenzophenone) to enhance lattice stability via hydrogen bonding .
  • Cryocooling: Use liquid N2_2 to stabilize crystals during data collection, minimizing hydroxyl group mobility .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

  • Analog Synthesis: Introduce substituents (e.g., halogens at C3) via Pd-catalyzed cross-coupling, then evaluate bioactivity shifts .
  • Multivariate Analysis: Apply PCA to correlate electronic parameters (Hammett σ) with inhibitory potency in enzyme assays .

Q. What advanced techniques elucidate the role of this compound in modulating metabolic pathways?

Methodological Answer:

  • Metabolomics: Use 13C^{13}C-labeled compound with GC-MS to track incorporation into TCA cycle intermediates .
  • RNA-Seq: Profile gene expression changes in treated cell lines to identify upregulated/downregulated pathways (e.g., glycolysis, oxidative phosphorylation) .

Properties

CAS No.

220946-31-6

Molecular Formula

C5H9NO2

Molecular Weight

115.1

Purity

0

Origin of Product

United States

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